

(4-Bromobutyl)benzene: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 1-Bromo-4-phenylbutane

Cat. No.: B079780

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An in-depth examination of the structure, properties, synthesis, and reactivity of (4-Bromobutyl)benzene, a key intermediate in organic synthesis and drug discovery.

Introduction

(4-Bromobutyl)benzene, also known as 4-phenylbutyl bromide, is a versatile bifunctional organic compound. It incorporates a phenyl group and a reactive bromobutyl moiety, making it a valuable building block in the synthesis of a wide range of more complex molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the introduction of a phenylbutyl group is often a key step in the construction of target structures. This guide provides a detailed overview of its chemical and physical properties, spectroscopic signature, synthesis protocols, and key reactions, tailored for professionals in research and development.

Structure and Properties

The structural and physical properties of (4-Bromobutyl)benzene are fundamental to its application in synthesis. A summary of these key characteristics is presented below.

Chemical Structure:

Table 1: Physical and Chemical Properties of (4-Bromobutyl)benzene

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₁₀ H ₁₃ Br | [1][2][3] |
| Molecular Weight | 213.11 g/mol | [1][2] |
| CAS Number | 13633-25-5 | [1][3] |
| Appearance | Clear, colorless to light yellow/orange liquid | [1] |
| Density | 1.214 g/cm ³ | [1] |
| Melting Point | 52 °C | [1] |
| Boiling Point | 131-133 °C at 12 mmHg | [1] |
| Solubility | Slightly soluble in water. Soluble in common organic solvents. | [1] |
| Refractive Index | 1.5380-1.5420 | [1] |

Spectroscopic Data

The spectroscopic profile of (4-Bromobutyl)benzene is crucial for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum of (4-Bromobutyl)benzene is expected to show distinct signals for the aromatic and aliphatic protons. Based on the analysis of similar structures and general principles of NMR spectroscopy, the following chemical shifts and coupling patterns are anticipated:

Table 2: Predicted ¹H NMR Spectral Data for (4-Bromobutyl)benzene

| Protons | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|----------------------------------|--------------|---------------------------|
| Aromatic (C ₆ H ₅) | 7.10 - 7.35 | Multiplet | - |
| Benzylic (-CH ₂ -Ph) | ~2.65 | Triplet | ~7.5 |
| Methylene (-CH ₂ -CH ₂ -Ph) | ~1.85 | Quintet | ~7.5 |
| Methylene (-CH ₂ -CH ₂ -Br) | ~1.95 | Quintet | ~7.0 |
| Methylene (-CH ₂ -Br) | ~3.40 | Triplet | ~6.7 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for (4-Bromobutyl)benzene are detailed below.

Table 3: Predicted ¹³C NMR Spectral Data for (4-Bromobutyl)benzene

| Carbon | Chemical Shift (δ , ppm) |
|---|----------------------------------|
| C1 (ipso-aromatic) | ~141 |
| C2, C6 (ortho-aromatic) | ~128.5 |
| C3, C5 (meta-aromatic) | ~128.3 |
| C4 (para-aromatic) | ~126 |
| Benzylic (-CH ₂ -Ph) | ~35 |
| Methylene (-CH ₂ -CH ₂ -Ph) | ~31 |
| Methylene (-CH ₂ -CH ₂ -Br) | ~33 |
| Methylene (-CH ₂ -Br) | ~33.5 |

Infrared (IR) Spectroscopy

The IR spectrum of (4-Bromobutyl)benzene will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 4: Characteristic IR Absorption Bands for (4-Bromobutyl)benzene

| Functional Group | Wavenumber (cm ⁻¹) | Intensity |
|-----------------------------------|--------------------------------|---------------|
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Weak |
| C-H bend (out-of-plane, aromatic) | 900 - 675 | Strong |
| C-Br stretch | 600 - 500 | Medium-Strong |

Synthesis of (4-Bromobutyl)benzene

(4-Bromobutyl)benzene can be synthesized through several routes. Two common and effective methods are detailed below.

Synthesis from 4-Phenylbutan-1-ol

This method involves the bromination of 4-phenylbutan-1-ol, a commercially available starting material.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylbutan-1-ol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or diethyl ether.
- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise to the stirred solution.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer

Chromatography (TLC).

- **Work-up:** Carefully quench the reaction by pouring it into a beaker of ice water. Separate the organic layer using a separatory funnel.
- **Purification:** Wash the organic layer successively with saturated sodium bicarbonate (NaHCO_3) solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4) and filter.
- **Isolation:** Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Final Purification:** Purify the crude product by column chromatography on silica gel, eluting with hexane, to obtain pure (4-Bromobutyl)benzene.

Synthesis via Friedel-Crafts Acylation of Benzene

This multi-step synthesis begins with the Friedel-Crafts acylation of benzene with 4-bromobutyryl chloride, followed by reduction of the resulting ketone.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, suspend anhydrous aluminum chloride (AlCl_3) (1.2 equivalents) in an excess of dry benzene at 0-5 °C.
- **Reagent Addition:** Add 4-bromobutyryl chloride (1 equivalent) dropwise to the stirred suspension while maintaining the temperature below 10 °C.
- **Reaction:** After the addition, allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
- **Work-up:** Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. Separate the organic layer.

- Purification: Wash the organic layer with water, dilute sodium bicarbonate solution, and finally with brine. Dry the benzene solution over anhydrous calcium chloride.
- Isolation: Remove the benzene by distillation to obtain crude 4-bromo-1-phenylbutan-1-one.

Step 2: Clemmensen or Wolff-Kishner Reduction

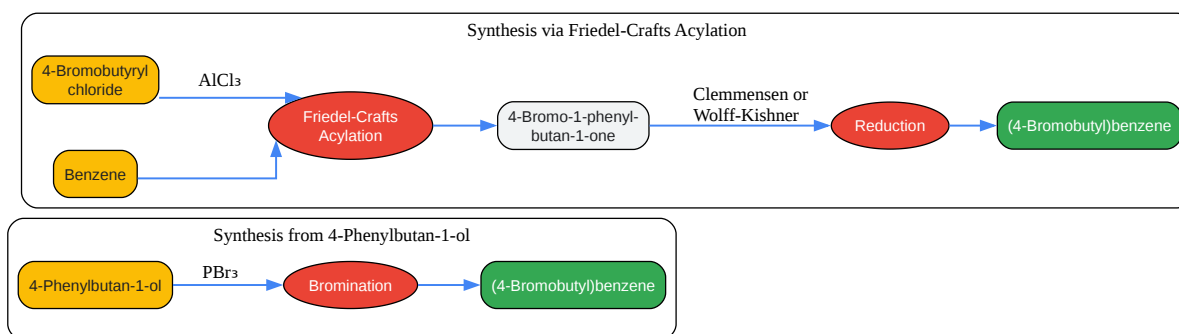
The carbonyl group of 4-bromo-1-phenylbutan-1-one is then reduced to a methylene group.

- Clemmensen Reduction: Reflux the ketone with amalgamated zinc and concentrated hydrochloric acid.[4]
- Wolff-Kishner Reduction: Heat the ketone with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.[5]

Step 3: Final Purification

Following the reduction, the product is isolated by extraction and purified by distillation under reduced pressure or column chromatography.

Synthesis Workflow Diagram



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Caption: Common synthetic routes to (4-Bromobutyl)benzene.

Reactivity and Applications

The dual reactivity of (4-Bromobutyl)benzene makes it a valuable intermediate in organic synthesis.

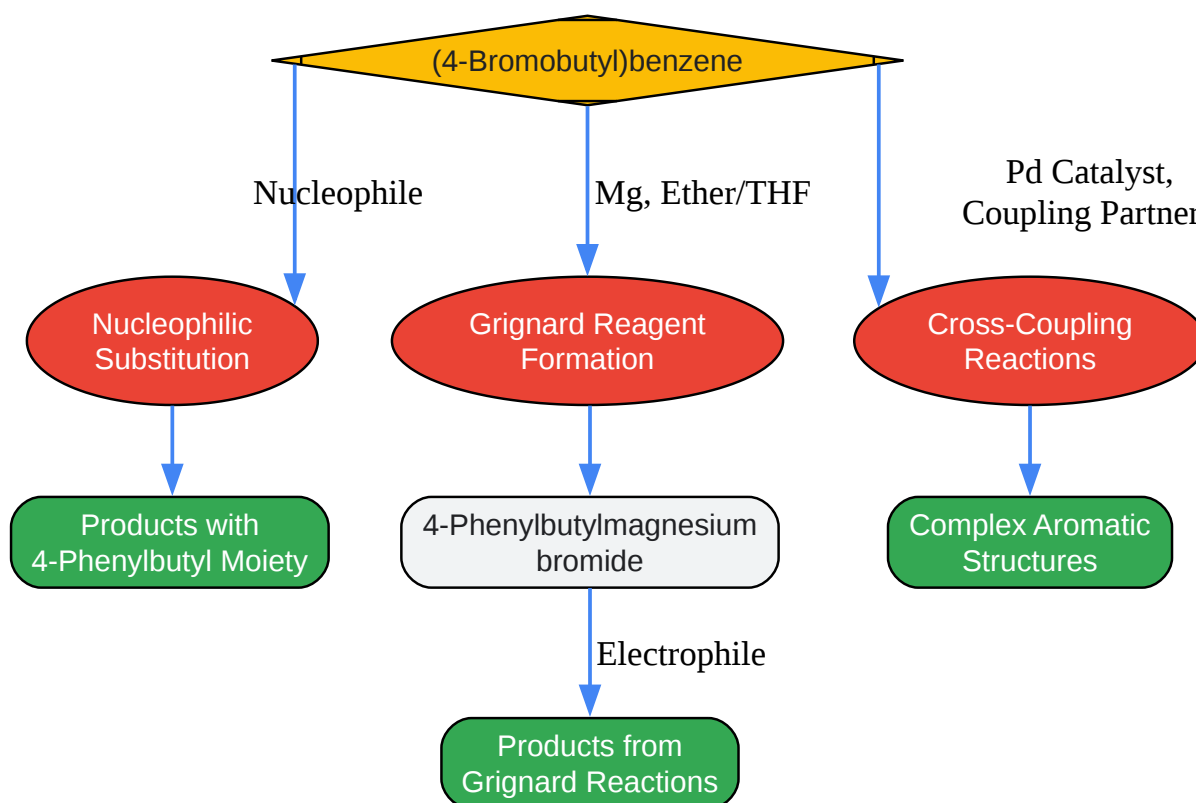
- **Nucleophilic Substitution:** The bromine atom is a good leaving group, allowing for facile nucleophilic substitution reactions. This is commonly exploited to introduce the 4-phenylbutyl moiety into various molecules by reaction with nucleophiles such as amines, alkoxides, thiolates, and carbanions.
- **Grignard Reagent Formation:** (4-Bromobutyl)benzene can be converted to the corresponding Grignard reagent, 4-phenylbutylmagnesium bromide, by reaction with magnesium metal. This organometallic reagent is a powerful nucleophile used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.
- **Cross-Coupling Reactions:** The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form more complex aromatic structures.

Experimental Protocol: Grignard Reagent Formation

- **Reaction Setup:** Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.1 equivalents) to the flask.
- **Initiation:** Add a small crystal of iodine and a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a small portion of a solution of (4-Bromobutyl)benzene (1 equivalent) in the anhydrous ether/THF to initiate the reaction. Gentle heating may be required.
- **Reagent Addition:** Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining (4-Bromobutyl)benzene solution dropwise at a rate that maintains a gentle reflux.

- Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution can be used directly in subsequent reactions.

Logical Relationship of Reactivity



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Caption: Key reaction pathways of (4-Bromobutyl)benzene.

Safety and Handling

(4-Bromobutyl)benzene is an irritant and should be handled with appropriate safety precautions.

- Hazards: Irritating to the eyes, respiratory system, and skin.[1] Harmful if swallowed or in contact with skin.[1]

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
- Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapor and contact with skin and eyes.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.^[1] If skin contact occurs, wash with soap and water.

Conclusion

(4-Bromobutyl)benzene is a fundamental building block in organic synthesis, offering multiple avenues for molecular elaboration. Its well-defined properties and predictable reactivity make it a reliable intermediate for researchers in drug development and materials science. This guide provides a comprehensive technical overview to support its effective and safe utilization in the laboratory.

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- To cite this document: BenchChem. [(4-Bromobutyl)benzene: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079780#4-bromobutyl-benzene-structure-and-properties]

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